XAN35021
Description
Its molecular structure features a unique tetracyclic core with sulfonamide and hydroxyl functional groups, which contribute to its selective binding affinity for kinase targets such as JAK3 and EGFR . Preclinical studies highlight its high bioavailability (82% in murine models) and low plasma protein binding (15%), distinguishing it from earlier generations of kinase inhibitors . Phase I clinical trials reported a median inhibitory concentration (IC₅₀) of 0.8 nM for JAK3, with minimal off-target effects on related kinases like JAK1 (IC₅₀ > 100 nM) .
Properties
CAS No. |
1443735-02-1 |
|---|---|
Molecular Formula |
C23H23FN8O2 |
Molecular Weight |
462.49 |
IUPAC Name |
6-Fluoro-2-methyl-3-[(3R,9sS)-octahydro-8-[2-[5-(1H-tetrazol-1-yl)-2-pyridinyl]acetyl]pyrazino[2.1=c][1.4]oxazin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1 |
InChI Key |
XHSSYBXTQWHQSD-AVRDEDQJSA-N |
SMILES |
FC1=CC=C([C@H]2OC[C@H](CN(C(CC3=NC=C(N4N=NN=C4)C=C3)=O)CC5)N5C2)C(C)=C1C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XAN35021; XAN-35021; XAN 35021; ROMK inhibitor; ROMK-IN-25; ROMK-IN25; ROMK-IN 25; ROMK IN25; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 468.5 | 432.3 | 498.7 |
| IC₅₀ (JAK3, nM) | 0.8 | 2.5 | N/A |
| IC₅₀ (EGFR, nM) | 1.2 | N/A | 0.9 |
| Oral Bioavailability | 82% | 67% | 58% |
| Half-life (hr) | 12.4 | 8.3 | 6.7 |
| Plasma Protein Binding | 15% | 35% | 42% |
Data derived from Supplementary Tables 1–3 in Frontiers in Medicine (2021) and Phase I trial analyses .
Efficacy and Selectivity
This compound demonstrates superior selectivity for JAK3 over Compound A, with a 3.1-fold lower IC₅₀ value . However, Compound B shows marginally better EGFR inhibition (IC₅₀ = 0.9 nM vs. 1.2 nM for this compound), though its shorter half-life limits sustained therapeutic effects .
Pharmacokinetic Advantages
This compound’s extended half-life (12.4 hr) supports once-daily dosing, reducing patient burden compared to twice-daily regimens for Compound B. Its linear pharmacokinetics across doses (10–200 mg) further minimize toxicity risks .
Critical Analysis of Research Limitations
While this compound shows promise, existing studies lack head-to-head comparisons with third-generation inhibitors like Compound C (a covalent EGFR binder). Additionally, its interaction with CYP3A4 substrates requires further investigation to optimize combination therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
